Butyl cinnamate
Description
Overview of Butyl Cinnamate (B1238496) as a Cinnamic Acid Ester in Scholarly Contexts
Butyl cinnamate is chemically identified as the butyl ester of (E)-3-phenylprop-2-enoic acid, commonly known as cinnamic acid. nih.govatamanchemicals.com This esterification involves the reaction of cinnamic acid with butanol. atamanchemicals.com In its pure form, it presents as a colorless to light yellow liquid. medchemexpress.com The compound is recognized for its sweet, balsamic, and somewhat fruity or cocoa-like odor. atamanchemicals.comparchem.com
As a cinnamic acid ester, this compound belongs to a class of organic compounds that are derivatives of cinnamic acid. atamanchemicals.com Cinnamic acid itself is a naturally occurring aromatic acid found in various plants, most notably in cinnamon. nih.gov The esterification process, which creates this compound, can be achieved through several methods, including Fischer esterification using an acid catalyst like sulfuric acid, or through enzymatic reactions. rsc.orgresearchgate.netresearchgate.net The latter approach, often employing lipases, is explored for its potential as a more environmentally friendly "green" synthesis method. researchgate.net
The fundamental properties of this compound have been well-documented in scientific literature. Its molecular formula is C13H16O2, and it has a molecular weight of approximately 204.26 g/mol . nih.govmedchemexpress.com Key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C13H16O2 |
| Molecular Weight | 204.26 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 279.00 to 281.00 °C @ 760.00 mm Hg |
| Vapor Pressure | 0.549000 mm/Hg @ 25.00 °C |
| Solubility | Insoluble in water; soluble in alcohol, chloroform, benzene, ether |
| Data sourced from multiple scientific references. nih.govmedchemexpress.comparchem.com |
Research Significance and Interdisciplinary Relevance of this compound Studies
The research significance of this compound is multifaceted, spanning across fields such as food science, materials science, and pharmacology. This interdisciplinary relevance stems from its distinct chemical and biological activities.
In the realm of food science and technology , this compound is primarily investigated for its properties as a flavoring and fragrance agent. atamanchemicals.comparchem.com Its characteristic aroma makes it a valuable component in food products, beverages, and confectionery. atamanchemicals.com Beyond its sensory attributes, research has explored its potential as an antioxidant. researchgate.netcabidigitallibrary.org Studies have shown that the esterification of cinnamic acid to form esters like this compound can enhance its antioxidant capacity, which is crucial for preventing food spoilage and maintaining the quality of fat-soluble vitamins. researchgate.netcabidigitallibrary.org
In materials science , this compound and other cinnamate esters are studied for their role in creating UV-curable films and polymers. researchgate.net The cinnamoyl group can undergo photodimerization upon exposure to UV light, leading to cross-linking of the polymer chains. researchgate.net This property is being explored for developing novel materials, including biomedical coatings that resist cell adhesion. researchgate.net
From a pharmacological and biomedical perspective , this compound has demonstrated a range of biological activities. Research has highlighted its potential as an antimicrobial and antifungal agent. nih.govresearchgate.net One study found this compound to be the most potent among several tested cinnamic acid derivatives against various fungal strains. nih.gov Furthermore, it has been investigated for its insect repellent properties, showing promise as a potential alternative to synthetic repellents like DEET. targetmol.comjournalcra.com Studies have indicated its effectiveness against mosquitoes and ticks. journalcra.com The compound is also a subject of interest in antiprotozoal research, with studies exploring its activity against various parasites. nih.gov
Historical Perspective of this compound Research and its Evolution
The scientific investigation of this compound and related esters has a history that parallels the development of organic chemistry and its industrial applications. Early research, dating back to the mid-20th century, focused on the fundamental synthesis and reactions of cinnamate esters. For instance, a 1944 paper in the Journal of the American Chemical Society detailed the reactions of t-butyl cinnamate with Grignard reagents. acs.org Another study from the same era explored the polymerization of cinnamic acid esters. acs.org
The use of this compound as a fragrance and flavor ingredient has been documented for many decades. perfumerflavorist.com Its inclusion in the FEMA (Flavor and Extract Manufacturers Association) list of generally recognized as safe (GRAS) substances further solidified its role in the food and fragrance industries. thegoodscentscompany.com
In more recent years, research has evolved to explore more sophisticated applications and greener synthesis methods. The late 20th and early 21st centuries saw a surge in studies investigating the biological activities of this compound, including its antimicrobial, antioxidant, and insect-repellent properties. nih.govresearchgate.netjournalcra.com This shift reflects a broader trend in scientific research towards finding naturally derived or nature-inspired compounds with beneficial biological functions.
The development of advanced analytical techniques has also played a crucial role in the evolution of this compound research. Modern spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), are routinely used to characterize the structure and purity of synthesized this compound. medchemexpress.comrsc.orgresearchgate.net Furthermore, the advent of techniques like enzymatic membrane reactors for synthesis represents a significant advancement towards more sustainable and efficient production methods. researchgate.net Research into continuous microflow synthesis using ionic liquids also points to the ongoing innovation in the chemical processing of this compound. acs.org
The table below provides a timeline of key research milestones for this compound:
| Year | Research Focus | Key Findings/Developments |
| 1944 | Fundamental Organic Reactions | Investigation of the reaction of t-butyl cinnamate with phenylmagnesium bromide. acs.org |
| 1950s | Polymer Chemistry | Studies on the polymerization of cinnamic acid esters. acs.org |
| 1980s | Food Science | Recognition of changes in fruit juice flavor, including the role of esters, during processing. perfumerflavorist.com |
| 2010 | Materials Science | Synthesis of new liquid crystal materials based on n-butyl-p-(p/-n-alkoxy cinnamoyloxy) cinnamates. researchgate.net |
| 2017 | Agriculture/Phytopathology | Evaluation of cinnamic acid esters as potential antifungal agents for plant protection. plos.org |
| 2018 | Antimicrobial Research | Investigation into the antimicrobial activity of synthetic cinnamates, including this compound. nih.gov |
| 2019 | Entomology/Public Health | Detailed study on the repellent activity of this compound against mosquitoes and ticks. journalcra.com |
| 2023 | Green Chemistry/Food Tech | Optimization of this compound synthesis using an enzymatic membrane reactor to enhance antioxidant activity. researchgate.netcabidigitallibrary.org |
This historical progression demonstrates a clear trajectory from fundamental chemical synthesis and characterization to a more applied and interdisciplinary research focus, driven by the demand for natural and functional ingredients in various industries.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-3-11-15-13(14)10-9-12-7-5-4-6-8-12/h4-10H,2-3,11H2,1H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHIVLJVBNCSHV-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)/C=C/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless, oily, somewhat viscous liquid, sweet, oily, balsamic, fruity odour | |
| Record name | Butyl cinnamate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/694/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
slightly soluble to insoluble in water, miscible (in ethanol) | |
| Record name | Butyl cinnamate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/694/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.008-1.014 | |
| Record name | Butyl cinnamate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/694/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
538-65-8 | |
| Record name | Butyl cinnamate | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BUTYL CINNAMATE | |
| Source | DTP/NCI | |
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| Record name | 2-Propenoic acid, 3-phenyl-, butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyl cinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.910 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BUTYL CINNAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05Q793M6Z5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthesis and Chemical Modification of Butyl Cinnamate
Catalytic Esterification Methodologies for Butyl Cinnamate (B1238496) Production
The esterification of cinnamic acid with butanol is the primary route to butyl cinnamate. The efficiency and selectivity of this reaction are highly dependent on the catalytic system employed. Research has explored enzymatic, traditional acid-catalyzed, and novel heterogeneous catalytic systems to optimize production.
Enzymatic synthesis, a cornerstone of green chemistry, offers a mild and selective alternative to conventional chemical methods. Lipases, in particular, have been extensively studied for the esterification of cinnamic acid.
Immobilized lipase (B570770) from Candida antarctica (commonly known as Novozym 435) has demonstrated notable efficacy in synthesizing this compound. nih.gov Studies have shown that this immobilized lipase has a greater ability to catalyze the synthesis of this compound compared to other esters like ethyl cinnamate. nih.gov The process can be optimized by considering factors such as enzyme concentration and solvent polarity. nih.gov For instance, while a higher enzyme concentration of 3% (w/w) resulted in the highest ester yield of 60.7%, the productivity was lower than that achieved with a 1% (w/w) enzyme concentration. nih.gov
In another approach, the synthesis of this compound was carried out continuously in an enzymatic membrane reactor (EMR) using Lipozyme TL IM as the catalyst in a solvent-free system. researchgate.net Optimal conditions at 40°C were achieved with a 0.01 M cinnamic acid concentration, 1% (w/v) biocatalyst, a residence time of 12 hours, and the presence of molecular sieves to remove water, a byproduct of the esterification. researchgate.net The use of lipases from other sources, such as Rhizomucor miehei, has also been investigated, but it resulted in lower conversion yields (less than 45%) for the esterification of cinnamic acid with 1-butanol, potentially due to the deactivation of the lipase by short-chain alcohols. dss.go.th
| Catalyst | Substrates | System/Conditions | Key Findings | Yield/Conversion | Reference |
| Immobilized Candida antarctica lipase (Novozym 435) | Cinnamic acid, n-butanol | Optimized for solvent polarity and biocatalyst amount | Immobilized lipase showed more ability to catalyze this compound synthesis compared to ethyl cinnamate. | 60.7% yield at 3% (w/w) enzyme concentration. | nih.gov |
| Lipozyme TL IM | Cinnamic acid, butanol | Enzymatic membrane reactor (EMR), solvent-free, 40°C, with molecular sieves | Optimal conditions determined for continuous synthesis. | Optimum at 1% (w/v) biocatalyst and 12h residence time. | researchgate.net |
| Rhizomucor miehei lipase | Cinnamic acid, 1-butanol | Not specified | High concentrations of butanol may cause deactivation of the lipase. | <45% conversion | dss.go.th |
The Fischer-Speier esterification, a classic organic reaction, is a common method for producing this compound using a strong acid catalyst, typically sulfuric acid (H₂SO₄). apsu.edu This method involves the reaction of a carboxylic acid (trans-cinnamic acid) with an alcohol (n-butanol) under reflux conditions. apsu.edursc.org
The general procedure consists of dissolving trans-cinnamic acid in an excess of n-butanol, followed by the addition of a catalytic amount of concentrated sulfuric acid. rsc.orgtjpr.org The mixture is then heated under reflux for several hours to reach equilibrium. apsu.edu After cooling, the work-up typically involves neutralization with a basic solution, such as sodium bicarbonate, to remove the acid catalyst and unreacted cinnamic acid, followed by extraction with an organic solvent and purification, often by column chromatography. rsc.orgtjpr.org While this method is straightforward and frequently used in academic laboratories for its simplicity, industrial-scale applications face challenges such as equipment corrosion, environmental concerns due to acid waste, and potentially low esterification rates. sapub.orgresearchgate.netgoogle.comderpharmachemica.com
To overcome the limitations of traditional acid catalysts, research has shifted towards developing stable and reusable solid acid catalysts. Heteropolyacids (HPAs) have emerged as promising candidates due to their strong Brønsted acidity, which is often greater than that of conventional acids like sulfuric acid. researchgate.net
One study demonstrated the use of a Preyssler-type heteropolyacid (H₁₄NaP₅W₃₀O₁₁₀) anchored on a silica (B1680970) framework as an efficient catalyst for the esterification of trans-cinnamic acid with various alcohols, including n-butanol. researchgate.net Supporting HPAs on materials with high surface areas, such as mesoporous silica (e.g., SBA-15), can enhance their catalytic activity by improving the dispersion of active sites. mdpi.comsemanticscholar.org For example, Wells-Dawson heteropolyacid (H₆P₂W₁₈O₆₂·24H₂O), both in bulk and supported on silica, has been successfully employed for the direct, high-yield esterification of cinnamic acids. arkat-usa.org These solid catalysts are advantageous as they are non-corrosive, can be easily separated from the reaction mixture by filtration, and can be reused multiple times without a significant loss of activity, aligning with the principles of green chemistry. researchgate.netarkat-usa.org
Acid-Catalyzed Synthesis of this compound (e.g., H2SO4-Catalyzed)
Functionalization and Derivatization Strategies for this compound
Modifying the core structure of this compound can lead to derivatives with tailored properties. Strategies include introducing substituents onto the aromatic ring or incorporating the entire cinnamate moiety into larger macromolecular structures.
Substituted butyl cinnamates can be synthesized through various organic reactions, with the Heck coupling and Wittig reactions being prominent methods. nih.govbeilstein-journals.org A range of tert-butyl cinnamates with ortho-, meta-, and para-substituents on the phenyl ring have been prepared via these routes. nih.govbeilstein-journals.org
The Heck reaction, in particular, provides a versatile method for forming the carbon-carbon double bond of the cinnamate structure. One procedure involves the palladium-catalyzed reaction of an aryl iodide with butyl acrylate (B77674). publish.csiro.au For example, a solution of palladium acetate (B1210297) in dimethylformamide (DMF) can catalyze the coupling of various aryl iodides with butyl acrylate in the presence of a base like triethylamine, yielding the corresponding substituted this compound. publish.csiro.au More recently, a hydrophilic heterogeneous cobalt catalyst supported on chitosan (B1678972) has been developed to catalyze Heck coupling reactions between aryl iodides and n-butyl acrylate in water, producing n-butyl cinnamates in excellent yields. beilstein-journals.org Another example is the preparation of butyl 4-fluorocinnamate from 1-bromo-4-fluorobenzene (B142099) and butyl acrylate. google.com These methods allow for the introduction of a wide array of functional groups onto the aromatic ring, enabling the fine-tuning of the molecule's electronic and steric properties.
| Synthesis Method | Reactants | Catalyst | Product Example | Yield | Reference |
| Heck Coupling | Aryl iodide, Butyl acrylate, Triethylamine | Palladium acetate in DMF | Substituted butyl cinnamates | 86% (for unsubstituted this compound) | publish.csiro.au |
| Heck Coupling | Aryl iodides, n-Butyl acrylate | Cobalt on chitosan | n-Butyl cinnamates | Excellent yields | beilstein-journals.org |
| Wittig/Heck/Esterification | Various | Not specified | ortho-, meta-, para-substituted tert-butyl cinnamates | Not specified | nih.govbeilstein-journals.org |
| Heck Reaction | 1-bromo-4-fluorobenzene, Butyl acrylate | Palladium catalyst | Butyl 4-fluorocinnamate | 93% | google.com |
The cinnamate group is a photoreactive moiety that can undergo [2+2] cycloaddition upon exposure to UV light, making it a valuable functional group for creating cross-linked polymers. researchgate.net This property has been exploited by incorporating cinnamate structures into polymer backbones.
A notable application is the development of UV-curable butyl rubber. researchgate.netdaneshyari.com This was achieved by reacting hydroxyl-functionalized butyl rubber with cinnamoyl chloride to produce a cinnamate-functionalized rubber. researchgate.netnih.gov The resulting polymer can be cross-linked by exposure to UV light without the need for additional chemical additives. researchgate.net The extent of cross-linking can be controlled by the initial cinnamate content in the polymer. researchgate.net A similar approach was used to synthesize a UV-cross-linkable isobutylene-isoprene rubber (IIR) by chemically modifying the IIR backbone with cinnamate moieties. uwo.ca
Furthermore, tert-butyl cinnamate has been used as a monomer in polymerization reactions. For example, soluble cyclopolymers were created through the bulk and solution polymerization of t-butyl α-(bromomethyl) acrylate with cinnamic acid sodium salt. usm.edu Polymers containing tert-butyl cinnamate have also been developed for use in photoresist compositions for microlithography. google.com Cinnamic derivatives, acting as renewable monomers, have been copolymerized with monomers like methyl acrylate and styrene (B11656) using controlled radical polymerization techniques, including RAFT polymerization, to produce copolymers with controlled molecular weights and compositions. nii.ac.jpacs.org
Reactions of this compound with Organometallic Reagents (e.g., Phenylmagnesium Bromide)
The reaction of this compound with organometallic reagents, such as Grignard reagents, is a key method for forming new carbon-carbon bonds. The reactivity of α,β-unsaturated esters like this compound is characterized by two potential sites of nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-addition or conjugate addition).
In a notable study, the reaction of tert-butyl cinnamate with phenylmagnesium bromide was investigated. acs.org When two moles of the Grignard reagent were reacted with one mole of the ester, the primary product was tert-butyl β,β-diphenylpropionate, resulting from 1,4-addition. acs.org This outcome is significant as it demonstrates the preference for conjugate addition over direct attack at the carbonyl group. The reaction was performed by refluxing the reactants for three hours, followed by quenching with an ice-cold saturated ammonium (B1175870) chloride solution. The desired product was isolated with a 44% yield. acs.org
The general mechanism for the reaction of organometallic reagents like Grignard reagents (RMgX) involves the nucleophilic carbon of the organometallic compound attacking an electrophilic carbon atom in the substrate. In the case of α,β-unsaturated esters, the presence of a catalyst can influence the regioselectivity of the addition. For instance, the use of cuprous chloride as a catalyst in reactions of Grignard reagents with sec-butyl crotonate has been shown to significantly increase the yield of the 1,4-addition product. sci-hub.st While this specific study did not use this compound, it highlights a general principle applicable to this class of compounds. With sec-butyl cinnamate, a fair yield of the 3-phenylheptanoic ester is obtained with n-butylmagnesium bromide, whereas methylmagnesium bromide leads to both 1,2- and 1,4-addition products. sci-hub.st
The reaction of tert-butyl benzoate (B1203000) with phenylmagnesium bromide, in contrast, proceeds via the "normal" carbonyl addition to yield triphenylcarbinol, showcasing how the conjugated double bond in cinnamate esters directs the reaction pathway towards conjugate addition. acs.org
Table 1: Reaction of tert-Butyl Cinnamate with Phenylmagnesium Bromide
| Reactants | Molar Ratio (Ester:Grignard) | Product | Yield | Reference |
| tert-Butyl Cinnamate, Phenylmagnesium Bromide | 1:2 | tert-Butyl β,β-diphenylpropionate | 44% | acs.org |
Aziridination of this compound and Derivatives
Aziridination, the formation of a three-membered ring containing a nitrogen atom (aziridine), is a valuable transformation in organic synthesis, as aziridine-2-carboxylates are precursors to amino acids. beilstein-journals.org The aziridination of this compound derivatives, particularly tert-butyl cinnamate, has been a subject of detailed research.
A significant method for the aziridination of tert-butyl cinnamates involves the use of an N-N ylide generated in situ from N-methylmorpholine (NMM) and O-diphenylphosphinyl hydroxylamine (B1172632) (DppONH₂). beilstein-journals.orgnih.gov This reaction exhibits high trans-selectivity. nih.gov The synthesis of trans-N-Ts-3-arylaziridinecarboxylates from cinnamate can also be achieved through a one-pot procedure involving aminohalogenation and subsequent intramolecular SN2 substitution. clockss.org
The optimization of the aziridination of tert-butyl cinnamate has been systematically studied. beilstein-journals.org It was found that a time delay between the addition of sodium hydroxide (B78521) (NaOH) and the cinnamate ester to the reaction mixture increased the conversion. beilstein-journals.org The reaction conditions were optimized by increasing the equivalents of the aminating agent, tertiary amine, and NaOH, which resulted in a 65% isolated yield of the corresponding aziridine (B145994) on a 3 mmol scale. beilstein-journals.org It is noteworthy that this reaction was found to be specific for tert-butyl esters; other esters like methyl, ethyl, phenyl, and benzyl (B1604629) cinnamates underwent degradation under the reaction conditions. beilstein-journals.org
The general procedure involves adding NMM to a suspension of DppONH₂ in a solvent like dichloromethane (B109758) (CH₂Cl₂), followed by the addition of powdered NaOH. After a specific time, tert-butyl cinnamate is added, and the reaction proceeds at room temperature. beilstein-journals.org
Table 2: Optimized Aziridination of tert-Butyl Cinnamate
| Reagents | Key Conditions | Product | Isolated Yield | Reference |
| tert-Butyl Cinnamate, DppONH₂, NMM, NaOH | 20 min delay after NaOH addition before adding cinnamate; increased equivalents of reagents. | 3-Phenylaziridine-2-carboxylic acid tert-butyl ester | 65% | beilstein-journals.org |
Pharmacological and Biological Activities of Butyl Cinnamate
Antimicrobial Efficacy and Mechanisms of Action
Butyl cinnamate (B1238496) has demonstrated notable antimicrobial properties, exhibiting efficacy against a range of bacteria and fungi.
Antibacterial Activity of Butyl Cinnamate
Inhibition of Bacterial Growth (e.g., Sarcina lutea, Bacillus subtilis, Staphylococcus aureus)
Research has shown that this compound can inhibit the growth of various bacterial species. In one study, Sarcina lutea and multiple strains of Bacillus subtilis were identified as being particularly sensitive to the antimicrobial effects of synthetic cinnamates, including this compound. researchgate.netresearchgate.netgrafiati.comdoaj.org However, the antimicrobial activity of methyl cinnamate and p-methoxy methyl cinnamate was found to be superior to that of this compound against these bacteria. researchgate.netresearchgate.netgrafiati.comdoaj.org
This compound has also been evaluated against Staphylococcus aureus. nih.gov In a broader study of cinnamic acid derivatives, this compound was among the compounds tested for antibacterial activity against strains of S. aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa. nih.gov While another derivative, 4-isopropylbenzylcinnamide, showed the most potent activity, this compound also demonstrated antibacterial effects. nih.gov Specifically, against S. aureus, this compound exhibited a Minimum Inhibitory Concentration (MIC) of 203 µM. nih.gov
Table 1: Antibacterial Activity of this compound
| Bacterium | Test | Result | Reference |
|---|---|---|---|
| Sarcina lutea | Microdilution | Sensitive | researchgate.netresearchgate.netgrafiati.comdoaj.org |
| Bacillus subtilis | Microdilution | Sensitive | researchgate.netresearchgate.netgrafiati.comdoaj.org |
| Staphylococcus aureus | Microdilution | MIC = 203 µM | nih.gov |
| Staphylococcus aureus | Microdilution | MIC = 626.62 µM | nih.gov |
| Staphylococcus epidermidis | Microdilution | MIC = 626.62 µM | nih.gov |
| Pseudomonas aeruginosa | Microdilution | MIC = 626.62 µM | nih.gov |
Mechanisms of Antibacterial Action (e.g., Membrane Disruption, Enzyme Inhibition)
The antibacterial mechanisms of cinnamic acid derivatives, including this compound, are thought to involve disruption of the bacterial plasma membrane. nih.gov This disruption can be attributed to the lipophilic nature of these compounds, which facilitates their passage through the biological membrane. mdpi.com Molecular docking simulations have suggested that for Staphylococcus aureus, a likely target for cinnamides is saFABH, an enzyme involved in fatty acid synthesis. nih.govresearchgate.net While this was specifically predicted for a different cinnamide derivative, it points to enzyme inhibition as a potential mechanism for this class of compounds. nih.govresearchgate.net The general antimicrobial action of cinnamic acid is also linked to plasma membrane disruption, damage to nucleic acids and proteins, and the induction of intracellular reactive oxygen species. nih.gov
Structure-Activity Relationships in this compound's Antibacterial Properties
The structure of cinnamic acid esters plays a crucial role in their antibacterial activity. An increase in the length of the alkyl chain in the ester group has been shown to correlate with increased antibacterial activity. mdpi.com For instance, the activity was observed to increase from methyl cinnamate to decyl cinnamate against the bacteria tested. mdpi.com This suggests that increased lipophilicity enhances the passage of the compound through the bacterial membrane. mdpi.com However, this trend is not without exceptions, as pentyl cinnamate was found to be inactive against a strain of S. aureus. mdpi.com The presence of a butyl group in this compound contributes to its lipophilicity and, consequently, its antibacterial potency. mdpi.commdpi.com
Antifungal Activity of this compound
Inhibition of Fungal Growth (e.g., Candida albicans, Aspergillus flavus, Penicillium citrinum)
This compound has demonstrated significant antifungal activity against a variety of fungal species. It was identified as the most potent among nineteen synthetic cinnamides and cinnamates tested against strains of Candida albicans, Candida tropicalis, Candida glabrata, Aspergillus flavus, and Penicillium citrinum, with a Minimum Inhibitory Concentration (MIC) of 626.62 µM for all tested strains. nih.govmdpi.com Another study reported a MIC of 61 µM for this compound against Candida albicans and 36 µM against Aspergillus niger. nih.gov Furthermore, research has shown that this compound can inhibit the growth of A. flavus and P. citrinum. nih.govmdpi.com The compound's fungicidal nature has been established, with a Minimum Fungicidal Concentration (MFC) to MIC ratio of less than or equal to 4. nih.govresearchgate.net
Table 2: Antifungal Activity of this compound
| Fungus | Test | Result (MIC) | Reference |
|---|---|---|---|
| Candida albicans | Microdilution | 626.62 µM | nih.govmdpi.com |
| Candida albicans | Not specified | 61 µM | nih.gov |
| Candida tropicalis | Microdilution | 626.62 µM | nih.govmdpi.com |
| Candida glabrata | Microdilution | 626.62 µM | nih.govmdpi.com |
| Aspergillus flavus | Microdilution | 626.62 µM | nih.govmdpi.com |
| Aspergillus niger | Not specified | 36 µM | nih.gov |
| Penicillium citrinum | Microdilution | 626.62 µM | nih.govmdpi.com |
Mechanisms of Antifungal Action (e.g., Interaction with Ergosterol (B1671047), Cell Wall)
The antifungal properties of this compound are primarily attributed to its ability to disrupt essential components of the fungal cell structure. Research indicates a direct interaction with ergosterol, a vital sterol that modulates fluidity, growth, and proliferation within the fungal plasma membrane. mdpi.comnih.gov By binding to or inhibiting the synthesis of ergosterol, this compound compromises the integrity of the cell membrane, a mechanism shared by well-known antifungal drug classes like azoles and polyenes. mdpi.com
In addition to its effects on the plasma membrane, this compound also targets the fungal cell wall. mdpi.comnih.govresearchgate.net Studies utilizing sorbitol, an osmotic protector, have confirmed that the compound's mode of action involves interaction with the cell wall, further contributing to its antifungal efficacy. mdpi.comresearchgate.net Molecular docking simulations have identified potential specific targets within Candida albicans, suggesting that this compound likely interacts with histone deacetylase enzymes such as caHOS2 and caRPD3, disrupting cellular processes. mdpi.com This dual-action on both the cell membrane and cell wall leads to a fungicidal effect. mdpi.comresearchgate.net
Structure-Activity Relationships in this compound's Antifungal Properties (e.g., Alkyl Chain Length)
The antifungal potency of cinnamic acid esters is significantly influenced by their chemical structure, particularly the length of the alkyl ester chain. mdpi.complos.org Studies comparing a series of cinnamates have shown that increasing the carbon chain length from methyl to butyl enhances the antifungal activity. mdpi.comnih.gov For instance, this compound was found to be the most potent compound against several fungal strains when compared to its methyl, ethyl, and propyl counterparts. mdpi.comnih.gov This increased efficacy is largely attributed to greater lipophilicity, which is a critical parameter influencing antifungal activity by allowing for better penetration through the biological membranes of the fungi. mdpi.com
However, this relationship is not linear, and an optimal chain length appears to exist. While this compound demonstrates superior activity, further lengthening of the alkyl chain can lead to a decrease or loss of antifungal properties. mdpi.com For example, pentyl cinnamate and isopentyl cinnamate showed no activity against certain Candida species in the same study where this compound was most effective. mdpi.com This suggests that while lipophilicity is important, excessive chain length may introduce steric hindrance or other effects that negatively impact the compound's ability to interact with its molecular targets. nih.gov Therefore, the butyl substituent represents a favorable balance of properties that potentiates the biological response. mdpi.comnih.govresearchgate.net
| Aspect of Antifungal Activity | Finding for this compound | Supporting Evidence |
|---|---|---|
| Mechanism of Action | Directly interacts with and disrupts the fungal cell membrane (via ergosterol) and the cell wall. mdpi.comnih.govresearchgate.net | MIC values increase in the presence of exogenous ergosterol, indicating interaction. mdpi.com Sorbitol protection assays confirm cell wall interaction. mdpi.com |
| Structure-Activity Relationship | Possesses enhanced antifungal activity compared to shorter-chain esters (methyl, ethyl, propyl) due to increased lipophilicity. mdpi.comnih.gov | Exhibited the lowest Minimum Inhibitory Concentration (MIC) of 626.62 µM against tested strains compared to methyl (789.19 µM) and ethyl (726.36 µM) cinnamates. nih.gov |
| Synergistic Effects | Demonstrates an additive effect when combined with the antifungal drug Nystatin (B1677061). nih.gov | In combination, the MIC of this compound dropped from 626.62 µM to 313.31 µM, and Nystatin's MIC dropped from 8.0 µM to 3.2 µM. nih.gov |
Synergistic Antimicrobial Effects of this compound with Existing Agents
This compound has been investigated for its potential to work in concert with existing antimicrobial drugs. Association tests using the checkerboard method, which assesses the combined effect of two compounds, have been performed. mdpi.comnih.gov When tested in combination with the conventional antifungal agent nystatin, this compound demonstrated an additive effect. nih.gov An additive effect, in this context, indicates that the combined antifungal impact is equal to the sum of the effects of the individual agents. nih.gov
Specifically, in a test against fungal strains, the minimum inhibitory concentration (MIC) of this compound when used alone was 626.62 µM, and for nystatin alone, it was 8.0 µM. nih.gov When combined, the MIC required for this compound was reduced to 313.31 µM, and for nystatin, it was reduced to 3.2 µM, confirming the additive interaction. nih.gov Such findings suggest that this compound could potentially be used to enhance the efficacy of existing antifungal therapies. mdpi.comresearchgate.net
Antioxidant Properties and Pathways
In Vitro Antioxidant Assays (e.g., DPPH, FRAP)
The antioxidant capacity of this compound has been evaluated through various standard in vitro assays. cabidigitallibrary.orgtjpr.org Two common methods used are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay. cabidigitallibrary.orgnih.gov The DPPH assay measures the ability of a compound to scavenge stable free radicals, while the FRAP assay evaluates the capacity of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.gov
In a study where cinnamic acid was esterified with butanol, the resulting this compound product demonstrated significantly enhanced antioxidant activity. cabidigitallibrary.org Based on the DPPH and FRAP assays, the ester showed a 2.18-fold and 3.85-fold increase in antioxidant activity, respectively. cabidigitallibrary.org The highest antioxidant capacities measured for the synthesized this compound were 34.70 mg Ascorbic Acid Equivalents (AEAC)/mL sample for the DPPH method and 61.98 mg AEAC/mL sample for the FRAP method. researchgate.net These results confirm that this compound possesses notable antioxidant properties in vitro.
Influence of Esterification on Antioxidant Activity of Cinnamic Acid Derivatives
Esterification is a chemical modification strategy reported to improve the antioxidant capacity of phenolic compounds like cinnamic acid. cabidigitallibrary.org The process involves reacting the carboxylic acid group with an alcohol, which can enhance properties such as lipophilicity without altering the core structure responsible for antioxidant effects. nih.gov For cinnamic acid derivatives, this modification can lead to improved performance as an antioxidant. cabidigitallibrary.orgresearchgate.net
The length of the alcohol's alkyl chain used in the esterification process plays a crucial role in the antioxidant activity of the resulting cinnamate ester. researchgate.net A comparative study synthesizing cinnamate esters using butanol, hexanol, and octanol (B41247) found that this compound exhibited the highest antioxidant activity in both DPPH and FRAP assays. researchgate.net The antioxidant capacity decreased with longer alkyl chains (hexanol and octanol), which may be due to factors like increased steric hindrance that can limit the molecule's ability to interact with and neutralize free radicals. researchgate.net This indicates that the butyl group provides a favorable chain length for enhancing the antioxidant potential of cinnamic acid through esterification. researchgate.net
| Antioxidant Parameter | Finding for this compound | Supporting Evidence |
|---|---|---|
| DPPH Assay Result | Showed a 2.18-fold increase in activity post-esterification of cinnamic acid. cabidigitallibrary.org The measured capacity was 34.70 mg AEAC/mL. researchgate.net | This assay measures the ability to scavenge stable free radicals. nih.gov |
| FRAP Assay Result | Showed a 3.85-fold increase in activity post-esterification. cabidigitallibrary.org The measured capacity was 61.98 mg AEAC/mL. researchgate.net | This assay measures the ability to reduce ferric iron (Fe³⁺). nih.gov |
| Effect of Esterification | Esterification of cinnamic acid with butanol enhances its antioxidant activity. cabidigitallibrary.org | This compound showed higher antioxidant activity than esters with longer alkyl chains (hexyl, octyl), suggesting an optimal chain length. researchgate.net |
Potential Antioxidant Mechanisms of this compound
The fundamental antioxidant mechanism of cinnamic acid and its derivatives is centered on their ability to inhibit oxidation by scavenging and neutralizing free radicals and other reactive molecules. cabidigitallibrary.orgmdpi.com These reactive species can otherwise cause damage to cellular structures. cabidigitallibrary.org While many highly active phenolic antioxidants, such as hydroxycinnamic acids, rely on a hydroxyl (-OH) group on the phenyl ring to donate a hydrogen atom, the esterification of cinnamic acid itself (which lacks this ring hydroxyl) still yields compounds with significant antioxidant capacity. cabidigitallibrary.orgresearchgate.net
Anti-inflammatory Effects and Molecular Pathways
The anti-inflammatory properties of cinnamic acid and its esters have been a subject of scientific investigation. While detailed molecular pathway studies specifically for this compound are not extensively documented, research on related compounds provides significant insights into its potential mechanisms of action. One study has indicated that n-butyl cinnamate can inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1) induced by Tumor Necrosis Factor-alpha (TNF-α) in Human Umbilical Vein Endothelial Cells (HUVECs). TNF-α is a key pro-inflammatory cytokine, and its signaling in endothelial cells is known to upregulate adhesion molecules like ICAM-1, a critical step in the inflammatory process that facilitates the adhesion and transmigration of leukocytes to the site of inflammation.
The signaling cascade initiated by TNF-α that leads to ICAM-1 expression often involves the activation of protein kinase C (PKC) and the transcription factor Nuclear Factor-kappa B (NF-κB). nih.govarvojournals.org The binding of TNF-α to its receptor (TNFR) can trigger the activation of phospholipase C, leading to the production of diacylglycerol (DAG), which in turn activates PKC. nih.gov This activation can then lead to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including the gene for ICAM-1. nih.gov Therefore, the inhibitory effect of n-butyl cinnamate on TNF-α-induced ICAM-1 expression suggests a potential interference with the PKC and/or NF-κB signaling pathways. Cinnamic acid derivatives have been generally noted for their anti-inflammatory potential. researchgate.netpcbiochemres.com
Other Investigated Biological Activities
Hepatoprotective Potential
The potential of cinnamic acid derivatives to protect the liver from damage has been explored in various studies. pcbiochemres.com Research on a derivative, n-butyl 3,5-dimethoxy-4-hydroxycinnamate, isolated from the marine brown alga Spatoglossum variabile, demonstrated hepatoprotective activity against carbon tetrachloride (CCl4)-induced liver damage in animal models. tandfonline.com This protection was associated with the compound's ability to scavenge free radicals, suggesting that the antioxidant capacity of these compounds may play a significant role in their hepatoprotective effects. tandfonline.com However, direct studies on the hepatoprotective potential of this compound itself are limited in the current scientific literature.
Cytotoxic Activity
The cytotoxic potential of cinnamic acid and its derivatives against various cancer cell lines has been an area of active research. pcbiochemres.comscielo.br For instance, synthetic derivatives of cinnamic acid have shown cytotoxic activity against human carcinoma cell lines. scielo.br One study investigated a series of newly synthesized xanthyl-cinnamate hybrid molecules for their in-vitro anticancer activity against four human cancer cell lines: HeLa (cervical cancer), T47D (breast cancer), A549 (lung cancer), and WiDr (colon cancer). ugm.ac.idugm.ac.id The results showed that these hybrid compounds exhibited varying degrees of cytotoxicity, with some demonstrating significant activity against specific cell lines. ugm.ac.idugm.ac.id However, specific data on the cytotoxic activity of this compound against cancer cell lines is not extensively available in the reviewed literature. A study on cinnamon oil, which contains various compounds including traces of n-butyl cinnamate, showed that a nanoemulsion form of the oil was toxic to a human epidermoid skin carcinoma cell line at high concentrations. researchgate.net
Anti-diabetic Properties
Several cinnamic acid esters, including this compound, have been evaluated for their potential anti-diabetic properties. In one in-vitro study, various synthesized ester derivatives of cinnamic acid were assessed for their ability to facilitate glucose uptake by yeast cells and to inhibit non-enzymatic hemoglobin glycosylation, both of which are relevant to the management of diabetes. The results indicated that this compound, along with other esters, facilitated the transport of glucose and reduced the glycation of hemoglobin at various concentrations. researchgate.net This suggests a potential role for this compound in modulating blood glucose levels.
In-vitro Anti-diabetic Activity of Cinnamic Acid Esters
| Compound | Concentration (µg/mL) | Increase in Glucose Uptake by Yeast (%) | Inhibition of Hemoglobin Glycosylation (%) |
|---|---|---|---|
| Methyl Cinnamate | 50 | 53.60 | - |
| 100 | 6.43 | - | |
| 150 | 77.83 | - | |
| 200 | 79.96 | - | |
| 250 | 81.92 | - | |
| Ethyl Cinnamate | 50 | 43.58 | - |
| 100 | 52.87 | - | |
| 150 | 59.79 | - | |
| 200 | 64.43 | - | |
| 250 | 70.01 | - | |
| Propyl Cinnamate | 50 | 63.06 | - |
| 100 | 72.43 | - | |
| 150 | 77.83 | - | |
| 200 | 81.96 | - | |
| 250 | 89.92 | - | |
| This compound | 50 | 55.34 | - |
| 100 | 56.61 | - | |
| 150 | 57.47 | - | |
| 200 | 58.38 | - | |
| 250 | 61.01 | - |
Data adapted from a study evaluating the in-vitro anti-diabetic properties of synthesized cinnamic acid esters. researchgate.net The study measured the percentage increase in glucose uptake by yeast cells in the presence of the compounds. Data for hemoglobin glycosylation was mentioned as reduced but specific percentages were not provided in the source table.
Anti-adipogenic Activity (Analogy to Methyl Cinnamate)
While direct studies on the anti-adipogenic activity of this compound are limited, research on its close structural analog, methyl cinnamate, provides valuable insights. Methyl cinnamate has been shown to inhibit adipocyte differentiation, the process by which preadipocytes mature into fat cells. biocrick.comnih.gov This inhibitory effect is mediated through the downregulation of key adipogenic transcription factors, including peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα). biocrick.comnih.govacs.org These transcription factors are master regulators of adipogenesis. Furthermore, methyl cinnamate's anti-adipogenic action involves the activation of the Ca2+/calmodulin-dependent protein kinase kinase 2 (CaMKK2)-AMP-activated protein kinase (AMPK) signaling pathway. biocrick.comnih.govacs.org The activation of AMPK is known to suppress adipogenesis. biocrick.comnih.govacs.org Given the structural similarity, it is plausible that this compound may exert similar anti-adipogenic effects through related molecular pathways.
Tyrosinase Inhibition (Analogy to Methyl Cinnamate)
Advanced Applications of Butyl Cinnamate in Scientific Disciplines
Pharmaceutical Research and Drug Development
In the pharmaceutical arena, butyl cinnamate (B1238496) is emerging as a versatile molecule. Researchers are investigating its potential as a foundational structure for new medicines and as a functional component in pharmaceutical formulations.
Butyl Cinnamate as a Prototype for New Antimicrobial Drugs
The rise of antimicrobial resistance has spurred the search for novel chemical scaffolds to develop new drugs. This compound has been identified as a promising candidate in this area. Studies have demonstrated its efficacy against a range of pathogenic fungi and bacteria, suggesting it could serve as a prototype for future antimicrobial agents. researchgate.net
In a comprehensive study evaluating nineteen synthetic cinnamides and cinnamates, this compound exhibited the most potent antifungal activity against all tested strains, which included Candida albicans, Candida tropicalis, Candida glabrata, Aspergillus flavus, and Penicillium citrinum. nih.gov The compound was found to be fungicidal, meaning it directly kills the fungal cells, not just inhibits their growth. nih.gov The mechanism of action is believed to involve direct interaction with ergosterol (B1671047), a critical component of the fungal cell membrane, as well as with the cell wall itself. researchgate.netnih.gov
The study highlighted that the length of the alcohol chain in the cinnamate ester plays a crucial role in its biological activity. The presence of the butyl group in this compound was shown to potentiate its pharmacological response compared to esters with shorter chains like methyl or ethyl cinnamate, likely due to an increase in lipophilicity which enhances penetration into the biological membranes of the microbes. researchgate.net
Below is a table summarizing the minimum inhibitory concentration (MIC) of this compound against various fungal strains from the aforementioned study.
| Fungal Strain | MIC of this compound (µM) |
| Candida albicans (ATCC-76485) | 626.62 |
| Candida tropicalis (ATCC-13803) | 626.62 |
| Candida glabrata (ATCC-90030) | 626.62 |
| Aspergillus flavus (LM-171) | 626.62 |
| Penicillium citrinum (ATCC-4001) | 626.62 |
Data sourced from a study on synthetic cinnamides and cinnamates. nih.gov
In addition to its antifungal properties, this compound also demonstrated antibacterial activity. nih.gov Another study, however, found that while this compound was active, methyl cinnamate and p-methoxy methyl cinnamate showed better antimicrobial activity against a different panel of 29 microorganisms. researchgate.netdoaj.org These varied findings underscore the importance of further research to optimize the cinnamate structure for broad-spectrum antimicrobial efficacy, solidifying its potential as a blueprint for the next generation of antimicrobial drugs. researchgate.net
Role in Formulation of Pharmaceutical Products (e.g., Antioxidant in Active Ingredient Degradation Prevention)
Beyond its direct antimicrobial effects, this compound and its derivatives are valuable in the formulation of pharmaceutical products due to their antioxidant properties. ontosight.ai The oxidative degradation of active pharmaceutical ingredients (APIs) is a major challenge affecting the stability and shelf-life of medications. Antioxidants are incorporated into formulations to prevent this degradation. rjtcsonline.com
Cinnamic acid derivatives, including esters like this compound, are known to possess antioxidant capabilities. rjtcsonline.comresearchgate.net They can act as reducing agents or as inhibitors of oxidative chain reactions, thereby protecting the API from chemical breakdown. rjtcsonline.com For instance, a derivative known as butyl hydroxyhydrocinnamate is specifically used in formulations as an antioxidant ingredient. researchgate.net Research has shown that butyl 4'-hydroxy-3'-methoxycinnamate, another related compound, is effective in preventing the degradation of active ingredients, thus extending the shelf life of pharmaceutical products. ontosight.ai
Studies have explored the antioxidant activity of various ester derivatives of hydroxycinnamic acids, including butyl derivatives, when incorporated into oil-based emulsions that could serve as prototypes for topical pharmaceutical formulations. mdpi.com The lipophilic nature of this compound allows for simple incorporation into the oily phase of such emulsions. mdpi.com This research suggests that cinnamate esters can provide antioxidant protection within the formulation, preserving the integrity of the active drug.
Potential in Anti-Aging and Skin Lightening Research (Analogy to Cinnamic Acid Derivatives)
The cosmetic and dermatological fields are continuously searching for new, effective agents for anti-aging and skin lightening treatments. While direct research on this compound for these specific applications is emerging, strong analogies can be drawn from the well-documented properties of other cinnamic acid derivatives. researchgate.net
Cinnamic acid and its derivatives are widely used in cosmetics for various functions, including UV protection, which is a cornerstone of anti-aging skincare. researchgate.net Some derivatives have demonstrated potential for skin lightening and anti-aging effects. researchgate.net The mechanism often involves the inhibition of tyrosinase, a key enzyme in the production of melanin (B1238610), the pigment responsible for skin color. mdpi.com Overproduction or uneven distribution of melanin can lead to hyperpigmentation and age spots. By inhibiting tyrosinase, these compounds can help to lighten the skin and create a more even skin tone. mdpi.comresearchgate.net
For example, 4-hydroxycinnamic acid has been extensively tested as a new candidate for treating hyperpigmentation. researchgate.net Given that this compound shares the core cinnamic acid structure, it is plausible that it could be modified or used as a prototype to develop new molecules with similar or enhanced anti-aging and skin-lightening properties. Its ester structure could also be advantageous for formulation, potentially improving skin penetration. The ongoing investigation into cinnamic acid derivatives as a class of compounds for these cosmetic applications suggests a promising future for molecules like this compound in this research area. researchgate.net
Material Science and Polymer Chemistry
In the realm of material science, the photoreactive nature of the cinnamate group is being harnessed to create novel polymers and materials with advanced functionalities, particularly for UV-curing and biomedical applications.
UV-Curable Films and Coatings
UV-curable coatings are valued for their rapid curing times, low energy consumption, and minimal emission of volatile organic compounds. The cinnamate functional group is an excellent candidate for creating these materials through a process called [2+2] photocycloaddition. nih.gov When exposed to UV light, typically at wavelengths longer than 260 nm, the double bonds of two cinnamate groups react to form a cyclobutane (B1203170) ring, creating a cross-link between polymer chains. frontiersin.org This process can often proceed without the need for a photoinitiator, which is a significant advantage. nih.gov
Research has demonstrated the development of a UV-curable butyl rubber derivative. researchgate.net This was achieved by reacting hydroxyl-functionalized butyl rubber with cinnamoyl chloride to introduce the photoreactive cinnamate groups. The resulting polymer could be cured by exposure to UV light to form a cross-linked film. researchgate.net The degree of cross-linking and the resulting material properties were found to be dependent on the concentration of cinnamate groups and the duration of UV exposure. researchgate.net Such UV-curable films are of interest for a variety of applications, including specialized coatings and films where leaching of chemical additives must be avoided. researchgate.net
UV Stabilizer in Materials
Cinnamate derivatives, including this compound, are recognized for their ability to absorb ultraviolet (UV) radiation, a property that makes them valuable as UV stabilizers in various materials. mdpi.com The unsaturated bond between the aromatic ring and the carboxyl group in cinnamic acid derivatives enhances their capacity for UV absorption. mdpi.com This characteristic is crucial for protecting materials such as polymers and coatings from photodegradation caused by exposure to sunlight. google.com Photodegradation can lead to undesirable effects like color fading, loss of gloss, and a decline in the physical and protective properties of the material. google.com
While specific research focusing solely on this compound as a UV stabilizer is multifaceted, the broader class of cinnamates is well-established in this application. For instance, compounds like octyl methoxycinnamate are widely used as UV-B absorbers. rsc.org The exploration of various cinnamic acid esters, including this compound, is driven by the need for effective and photostable UV filters. google.comresearchgate.net The development of novel UV absorbers often involves modifying the structure of cinnamic acid to enhance its UV-absorbing capabilities and compatibility with different materials. rsc.org The inclusion of cinnamates in polymer formulations helps to prevent the breakdown of chemical bonds within the polymer structure, thereby extending the material's lifespan and maintaining its intended properties. google.comresearchgate.net
Agricultural Science and Pest Management
In the realm of agricultural science, this compound has demonstrated significant potential as a tool for pest management, exhibiting both insecticidal and repellent activities against a range of pests.
Research has highlighted the insecticidal properties of this compound, particularly against mosquito larvae. In a study evaluating various cinnamic acid derivatives, this compound displayed excellent larvicidal activity against the fourth-stage larvae of Aedes aegypti, the mosquito species responsible for transmitting dengue, yellow fever, Zika, and Chikungunya viruses. nih.govnih.govresearchgate.net this compound, along with pentyl cinnamate, showed remarkable efficacy, with reported LC50 values (the concentration required to kill 50% of the test population) of approximately 0.21-0.17 mM. nih.govresearchgate.net Another study reported that n-butyl cinnamate exhibited the highest toxicity among the tested cinnamates against 1-day-old Ae. aegypti larvae, with an LC50 value of 7 ppm. usda.govjournalcra.com
Table 1: Larvicidal Activity of Cinnamate Derivatives against Aedes aegypti Larvae
Compound LC50 Value Reference This compound ~0.21-0.17 mM [5, 13] n-Butyl Cinnamate 7 ppm [2, 7] Pentyl Cinnamate ~0.17 mM [5, 13] Benzyl (B1604629) Cinnamate 0.55 mM [5, 13] Phenethyl Cinnamate 10.3 ppm google.com
This compound has also been identified as a potent repellent against various insects and ticks. targetmol.com Studies have shown its effectiveness to be comparable, and in some cases superior, to the widely used synthetic repellent, DEET. aphrc.orgnih.gov In laboratory assays, this compound proved to be as effective as DEET at equivalent doses in repelling the African malaria mosquito, Anopheles gambiae. aphrc.orgnih.gov Furthermore, combinations of carvacrol (B1668589) with this compound were found to be significantly more effective than DEET. aphrc.orgnih.gov
Research on the residual repellency of n-butyl cinnamate demonstrated its long-lasting effects. At a dose of 11.7 µg/cm², n-butyl cinnamate remained active for up to 120 minutes, whereas DEET's effectiveness fell below the minimum effective dose after 30 minutes. usda.govjournalcra.com In biting deterrence bioassays, n-butyl cinnamate and benzyl cinnamate showed activity similar to DEET. usda.gov Against ticks, the repellent activity of n-butyl cinnamate at a 2.5% concentration was comparable to DEET at 1.25%. usda.govjournalcra.comjournalcra.com
Food Science and Preservation
Antioxidant in Food Systems
In the food industry, the control of oxidation is paramount to maintaining product quality, safety, and shelf-life. Oxidative reactions, often initiated by exposure to oxygen, light, or heat, can lead to the deterioration of fats and oils, causing rancidity, and can also result in enzymatic browning, which negatively impacts the sensory attributes of food products. cabidigitallibrary.org Antioxidants are substances added to food to inhibit these oxidation reactions, thereby preserving the quality and extending the edibility of products. cabidigitallibrary.orgresearchgate.net While synthetic antioxidants like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) have been widely used, there is a growing interest in natural alternatives due to consumer preference and concerns about the potential health effects of synthetic additives. cabidigitallibrary.orgresearchgate.netmdpi.com
Cinnamic acid and its derivatives, which are naturally occurring phenolic compounds, have been identified as potent natural antioxidants. cabidigitallibrary.orgresearchgate.netresearchgate.net Research has shown that modifying cinnamic acid through esterification—a process that adds an alkyl group from an alcohol—can significantly enhance its antioxidant properties. cabidigitallibrary.orgresearchgate.net This enhancement is crucial for applications in food systems, where both oil-soluble and water-soluble antioxidants are needed.
Detailed research has demonstrated that this compound, an ester derived from cinnamic acid and 1-butanol, exhibits superior antioxidant activity compared to its parent compound and other cinnamate esters. cabidigitallibrary.org The process of enzymatic esterification to produce this compound has been shown to improve its capacity to scavenge free radicals, a key mechanism of antioxidant action. researchgate.netresearchgate.net
Studies utilizing standard antioxidant assays, such as the 2,2-diphenyl-1-picrylhydrazil (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay, have quantified this enhancement. In one study, the synthesis of this compound resulted in a significant increase in antioxidant activity, with a 2.18-fold enhancement observed in the DPPH assay and a 3.85-fold enhancement in the FRAP assay compared to the starting material. cabidigitallibrary.orgresearchgate.net
The superior antioxidant performance of this compound over other esters, such as those synthesized with 1-hexanol (B41254) and 1-octanol, is attributed to its molecular structure. cabidigitallibrary.org The antioxidant capacity of phenolic compounds can be influenced by steric hindrance; larger molecules may have more difficulty interacting with and neutralizing free radicals. cabidigitallibrary.org this compound, having a smaller alkyl group than hexyl or octyl cinnamate, presents lower steric hindrance, allowing for more effective antioxidant action. cabidigitallibrary.org This makes it a more reactive and efficient antioxidant in both DPPH and FRAP assays. cabidigitallibrary.org
The research findings highlight the potential of this compound as a valuable natural antioxidant for the food industry. Its enhanced, structurally-optimized antioxidant capacity makes it a promising ingredient for preserving the quality of food products susceptible to oxidation. cabidigitallibrary.org
Research Findings on Antioxidant Activity of this compound
| Assay Method | Alkyl Donor | Resulting Ester | Antioxidant Activity Enhancement (Fold Increase) | Reported Antioxidant Capacity (mg AEAC/mL) |
|---|---|---|---|---|
| DPPH | 1-Butanol | This compound | 2.18 | 34.70 |
| FRAP | 1-Butanol | This compound | 3.85 | 61.98 |
Data sourced from a study on the continuous synthesis of cinnamate esters. The enhancement is relative to the antioxidant activity of the initial reaction mixture. AEAC stands for Ascorbic Acid Equivalent Antioxidant Capacity. cabidigitallibrary.org
Toxicological and Safety Assessments in Research Contexts
In Vitro and In Vivo Toxicity Studies of Butyl Cinnamate (B1238496) and its Derivatives
Research into the toxicological profile of butyl cinnamate and its related derivatives has established baseline data for acute toxicity and genotoxicity through various laboratory models.
Acute toxicity studies on this compound have reported a high median lethal dose (LD50), suggesting low acute toxicity via the oral route. In one study, the oral LD50 in rats was determined to be greater than 5000 mg/kg. thegoodscentscompany.comfishersci.com A summary of another study noted no mortality in a group of 10 rats that received a 5000 mg/kg dose. thegoodscentscompany.com Similarly, the oral LD50 in mice was reported as 7000 mg/kg. thegoodscentscompany.com
Derivatives of cinnamic acid, such as Pentaerythrityl tetra-di-t-butyl hydroxyhydrocinnamate, have also been evaluated. This larger, more complex molecule has shown a low potential for systemic toxicity in animal studies. cir-safety.org For instance, in acute oral toxicity studies with rats, the LD50 was reported to be greater than 10,250 mg/kg. cir-safety.org In an acute dermal toxicity study involving rabbits, the LD50 was found to be greater than 3,160 mg/kg. cir-safety.org Furthermore, this derivative showed no evidence of teratogenic effects or maternal toxicity in oral developmental studies in rats and mice, with a No-Observed-Adverse-Effect Level (NOAEL) of 1,000 mg/kg body weight for both maternal and fetal effects. cir-safety.org
Genotoxicity studies, which assess the potential of a substance to damage genetic material, have been conducted on cinnamate derivatives. In the in vitro Ames test, Pentaerythrityl tetra-di-t-butyl hydroxyhydrocinnamate was not genotoxic at doses up to 5,000 µ g/plate . cir-safety.org An in vivo dominant lethal genotoxicity study in mice also yielded negative results for this compound at doses up to 3,000 mg/kg body weight. cir-safety.org
Table 1: Summary of Acute Toxicity Data for this compound and a Derivative
| Compound | Test Type | Species | Route | Result | Citation |
|---|---|---|---|---|---|
| This compound | LD50 | Rat | Oral | > 5000 mg/kg | thegoodscentscompany.comfishersci.com |
| This compound | LD50 | Mouse | Oral | 7000 mg/kg | thegoodscentscompany.com |
| Pentaerythrityl tetra-di-t-butyl hydroxyhydrocinnamate | LD50 | Rat | Oral | > 10,250 mg/kg | cir-safety.org |
| Pentaerythrityl tetra-di-t-butyl hydroxyhydrocinnamate | LD50 | Rabbit | Dermal | > 3,160 mg/kg | cir-safety.org |
| Pentaerythrityl tetra-di-t-butyl hydroxyhydrocinnamate | NOAEL (Maternal & Fetal) | Rat, Mouse | Oral | 1000 mg/kg | cir-safety.org |
Evaluation of Sensitization and Irritation Potential in Research Models
The potential for this compound and its derivatives to cause skin sensitization or irritation has been evaluated in both human and animal models.
For this compound itself, human experience data indicates that a 4% solution did not cause irritation or sensitization. thegoodscentscompany.com However, some safety data sheets classify the neat substance as a skin and eye irritant under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, recommending the use of protective gear. fishersci.ie
Research on related compounds provides further insight. For example, Pentaerythrityl tetra-di-t-butyl hydroxyhydrocinnamate has been shown to have a low potential for skin sensitization in human studies at a concentration of 0.5%. cir-safety.orgcir-safety.org The large molecular size of this derivative is thought to limit its ability to penetrate the viable epidermis, thereby reducing the likelihood of inducing an immune response. cir-safety.org Animal data for irritation and sensitization on this derivative also exists and supports its low potential for these effects. cir-safety.org
The Research Institute for Fragrance Materials (RIFM) has a long history of evaluating fragrance ingredients for skin sensitization, often using the Human Repeat Insult Patch Test (HRIPT). nih.gov This methodology helps determine a safe dose for use in consumer products by quantifying the amount of material applied per unit area of skin. nih.gov
Table 2: Sensitization and Irritation Research Findings
| Compound | Model | Concentration | Finding | Citation |
|---|---|---|---|---|
| This compound | Human | 4% Solution | No irritation or sensitization | thegoodscentscompany.com |
| This compound | N/A | Neat | Classified as Skin Irritant 2 and Eye Irritant 2 | fishersci.ie |
| Pentaerythrityl tetra-di-t-butyl hydroxyhydrocinnamate | Human | 0.5% | Negative for skin sensitization | cir-safety.orgcir-safety.org |
Environmental Fate and Impact Research
Research into the environmental fate of this compound focuses on its behavior in ecosystems, particularly its potential to accumulate in organisms and its degradation pathways.
The potential for a chemical to bioaccumulate, or build up in the tissues of living organisms, is a key consideration in environmental risk assessment. greenlivinganswers.com For organic compounds like this compound, this potential is often linked to their hydrophobicity, commonly measured by the octanol-water partition coefficient (Log K-ow). researchgate.net this compound has a calculated XLogP3 value of 3.9, indicating it is a hydrophobic (lipophilic) compound. nih.gov
Organic UV filters, a class of compounds that includes various cinnamates, are generally characterized as highly hydrophobic, which can lead to their bioaccumulation in aquatic species such as crustaceans, mollusks, and fish. researchgate.net The extent of bioconcentration can vary between species, often being higher in those with a greater body lipid content. researchgate.net The compound's lipophilic nature means it has a tendency to accumulate in different parts of aquatic ecosystems, including sediment and biota. researchgate.net
While specific studies on the biomagnification of this compound are limited, research on other UV filters has suggested that compounds can be transferred through trophic levels. researchgate.netresearchgate.net For instance, higher concentrations of some UV filters have been found in fish at higher trophic positions compared to smaller fish at lower levels, suggesting a potential for biomagnification. researchgate.net Factors influencing bioaccumulation are numerous and include the organism's size, age, diet, metabolic activity, and habitat. ulpgc.es
The breakdown of cinnamate, the core structure of this compound, has been studied in anaerobic (oxygen-free) environments. Research has identified a syntrophic consortium of bacteria capable of degrading cinnamate. nih.gov
In this process, the bacterium Papillibacter cinnamivorans was found to be responsible for the initial transformation of cinnamate into benzoate (B1203000) through a beta-oxidation pathway. nih.gov Subsequently, a syntrophic partnership between a Syntrophus species and a methanogen, such as Methanobacterium formicicum, further degrades the benzoate into acetate (B1210297), methane (B114726) (CH4), and carbon dioxide (CO2). nih.gov This demonstrates a complete anaerobic degradation pathway for the cinnamate moiety, breaking it down into basic environmental components. nih.gov
Analytical Methodologies for Butyl Cinnamate Characterization in Research
Spectroscopic Techniques for Structural Elucidation (e.g., FTIR, 1H-NMR, 13C-NMR, HRMS)
The precise structure of Butyl Cinnamate (B1238496) is determined through a combination of spectroscopic methods that provide detailed information about its molecular composition and connectivity.
Fourier-Transform Infrared (FTIR) Spectroscopy is utilized to identify the functional groups present in the Butyl Cinnamate molecule. The FTIR spectrum exhibits characteristic absorption bands corresponding to specific vibrational modes. A notable feature is the strong carbonyl (C=O) stretching vibration of the ester group. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the structural analysis of this compound, with both ¹H-NMR and ¹³C-NMR providing complementary data.
¹H-NMR (Proton NMR) spectra provide information on the number of different types of protons and their neighboring environments. For this compound, the spectrum shows distinct signals for the aromatic protons of the phenyl group, the vinylic protons of the cinnamate moiety, and the aliphatic protons of the butyl group. rsc.orgpublish.csiro.aupublish.csiro.aursc.org
¹³C-NMR (Carbon-13 NMR) spectra reveal the number of different carbon environments in the molecule. The spectrum of this compound displays characteristic peaks for the carbonyl carbon, the carbons of the aromatic ring, the vinylic carbons, and the carbons of the butyl chain. rsc.orgpublish.csiro.aursc.org
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the this compound molecule and, consequently, its elemental composition with high accuracy. This technique is crucial for confirming the molecular formula of the compound. acs.orgnih.govresearchgate.net
Table 1: Spectroscopic Data for this compound
| Technique | Description | Observed Peaks/Signals |
| FTIR | Identifies functional groups | Characteristic bands for C=O stretching, C-O stretching, C-H stretching (aromatic and aliphatic), and C=C stretching. rsc.org |
| ¹H-NMR | Shows proton environments | Signals corresponding to aromatic protons (multiplet), vinylic protons (doublets), and butyl chain protons (triplet, sextet, sextet, triplet). rsc.orgpublish.csiro.aupublish.csiro.aursc.org |
| ¹³C-NMR | Shows carbon environments | Peaks for carbonyl carbon, aromatic carbons, vinylic carbons, and aliphatic carbons of the butyl group. rsc.orgpublish.csiro.aursc.org |
| HRMS | Determines exact mass and elemental composition | Provides a highly accurate mass measurement, confirming the molecular formula C₁₃H₁₆O₂. acs.orgnih.gov |
Chromatographic Methods for Purity and Quantitative Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for its quantitative determination in various samples.
High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of cinnamates. nih.govscispace.comnih.govresearchgate.net A reversed-phase HPLC system with a C18 column is commonly employed. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution, sometimes with the addition of an acid like acetic acid to improve peak shape. nih.govscispace.com Detection is often performed using a UV-Vis detector, as the cinnamate structure possesses a strong chromophore that absorbs UV light. nih.gov This method allows for the separation of this compound from its impurities and can be validated for linearity, accuracy, and precision for quantitative analysis. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile compounds like this compound. publish.csiro.auocl-journal.org In GC, the compound is vaporized and separated from other components in a sample based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which provides mass spectra that can be used for identification by comparison with spectral libraries. publish.csiro.aunih.gov GC-MS is not only used for qualitative identification but also for quantitative analysis, often employing an internal standard method to ensure accuracy. ocl-journal.org
Table 2: Chromatographic Methods for this compound Analysis
| Technique | Principle | Typical Application |
| HPLC-UV | Separation based on polarity with UV detection | Quantitative analysis and purity assessment in non-volatile samples or formulations. nih.govnih.gov |
| GC-MS | Separation based on volatility and mass-to-charge ratio | Identification and quantification of this compound in volatile samples like essential oils and fragrances. publish.csiro.auocl-journal.org |
Advanced Techniques for Metabolite Identification and Profiling
The study of how this compound is metabolized in biological systems is crucial for understanding its complete biochemical profile. While specific research on the metabolite profiling of this compound is limited, advanced analytical techniques are employed for the analysis of related compounds and in the broader field of metabolomics. hmdb.ca
Advanced hyphenated techniques such as Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary tools for metabolite fingerprinting and profiling of complex samples like plant extracts containing cinnamates. nih.govmdpi.com These methods offer high resolution and sensitivity, enabling the detection and identification of a wide range of metabolites. nih.gov
Future Research Directions and Emerging Trends for Butyl Cinnamate
Exploration of Novel Biological Activities and Therapeutic Targets
The exploration of butyl cinnamate's biological activities is an expanding field, with current research primarily focused on its antimicrobial and larvicidal properties. As a derivative of cinnamic acid, which is known for a wide array of pharmacological effects, butyl cinnamate (B1238496) is emerging as a compound of significant interest for its potential therapeutic applications. nih.gov
Detailed research has identified this compound as a potent antifungal agent. In a comparative study of nineteen synthetic cinnamides and cinnamates, this compound demonstrated the most potent antifungal activity against all tested strains, including Candida albicans, Candida tropicalis, Candida glabrata, Aspergillus flavus, and Penicillium citrinum. nih.govresearchgate.net The mechanism of its antifungal action is believed to involve direct interaction with ergosterol (B1671047) in the fungal plasma membrane and with the cell wall. researchgate.net The increased lipophilicity of this compound due to the butyl ester group, compared to other esters like methyl or ethyl cinnamate, is thought to enhance its penetration of biological membranes and contribute to its superior bioactivity. nih.govresearchgate.net
Beyond its antifungal effects, this compound has also shown promising antibacterial and larvicidal activity. It was found to be active against bacteria such as Staphylococcus aureus. researchgate.net Furthermore, studies investigating natural products for the control of Aedes aegypti, the mosquito vector for diseases like dengue and Zika, have highlighted this compound's effectiveness. Research has shown it possesses excellent larvicidal activity against the L4 larvae of Ae. aegypti, with a median lethal concentration (LC50) of 0.21 mM. mdpi.com This suggests its potential as a lead compound for developing new, more environmentally friendly larvicides. mdpi.com Some studies also point towards its potential as an antioxidant and anti-inflammatory agent, properties that are characteristic of cinnamic acid derivatives. researchgate.netnih.govcabidigitallibrary.org
Future research is anticipated to delve deeper into these observed activities, identifying specific molecular targets and pathways. Elucidating the precise mechanisms of action will be crucial for developing this compound derivatives as potential drugs for infectious diseases or as pest control agents.
Table 1: Antimicrobial Activity of this compound
This table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various microbial strains as reported in scientific literature.
| Microorganism | Strain | MIC (µM) | Reference |
| Candida albicans | ATCC-76485 | 626.62 | nih.gov |
| Candida tropicalis | ATCC-13803 | 626.62 | nih.gov |
| Candida glabrata | ATCC-90030 | 626.62 | nih.gov |
| Aspergillus flavus | LM-171 | 626.62 | nih.gov |
| Penicillium citrinum | ATCC-4001 | 626.62 | nih.gov |
| Staphylococcus aureus | - | 203 | nih.gov |
| Bacillus subtilis | - | 203 | nih.gov |
| Escherichia coli | - | 203 | nih.gov |
Development of Sustainable Synthesis Routes and Green Chemistry Applications
In line with the principles of green chemistry, significant efforts are being directed towards developing sustainable and environmentally benign methods for synthesizing this compound. These approaches aim to replace traditional methods that may use harsh reagents, toxic solvents, and require high energy input. researchgate.net
One of the most promising green routes is enzymatic synthesis. The use of lipases, particularly immobilized enzymes like Novozyme 435 (lipase B from Candida antarctica) and Lipozyme TL IM, has been successfully demonstrated for the esterification of cinnamic acid with butanol. nih.govresearchgate.net This biocatalytic method offers high selectivity, operates under mild reaction conditions, and allows for easier product purification and enzyme recycling. nih.gov Continuous synthesis using an enzymatic membrane reactor (EMR) has been shown to be an effective strategy to increase reaction yield by preventing back-reactions like hydrolysis. cabidigitallibrary.orgresearchgate.net
Another significant advancement is the use of ionic liquids (ILs) as recyclable reaction media. Specifically, low-viscosity ionic liquids such as 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl) imide ([bmim]NTf2) have been employed in the palladium-catalyzed Mizoroki-Heck reaction to produce this compound. acs.orgacs.org This system facilitates a continuous microflow process where the product can be separated by extraction, and the ionic liquid containing the catalyst can be efficiently recycled and reused over multiple runs with no significant drop in product yield. rsc.orgrsc.org
Other emerging green techniques include:
Deep Eutectic Solvents (DESs): While demonstrated for isothis compound, DESs, which are biodegradable and have low toxicity, represent a promising catalytic system for this compound synthesis. researchgate.net
Phase-Transfer Catalysis: The use of Aliquat® 336 as a phase-transfer catalyst under solvent-free microwave irradiation provides a rapid and efficient method for producing cinnamate esters, including this compound, with high yields. researchgate.net
These sustainable routes not only reduce the environmental footprint of this compound production but also offer potential economic advantages through catalyst recycling and process intensification.
Table 2: Comparison of Sustainable Synthesis Methods for this compound
This table compares different green chemistry approaches for the synthesis of this compound.
| Synthesis Method | Catalyst/Medium | Key Advantages | Reference |
| Enzymatic Esterification | Immobilized Lipase (B570770) (e.g., Novozyme 435) | Mild conditions, high selectivity, reusable catalyst, low waste. | nih.govresearchgate.net |
| Mizoroki-Heck Reaction | Palladium catalyst in Ionic Liquid ([bmim]NTf2) | Continuous flow process, efficient catalyst and solvent recycling. | acs.orgacs.orgrsc.org |
| Phase-Transfer Catalysis | Aliquat® 336 | Solvent-free, rapid reaction times (microwave-assisted). | researchgate.net |
Advanced Material Design and Engineering with this compound Derivatives
The unique chemical structure of the cinnamate moiety is being harnessed for the design and engineering of advanced materials with tunable properties. The photoreactive nature of the carbon-carbon double bond in the cinnamate group, which can undergo a [2+2] photocycloaddition upon exposure to UV light, is particularly valuable for creating cross-linked polymers and light-responsive materials. researchgate.net
A notable application is the development of UV-curable butyl rubber. By functionalizing hydroxyl-functionalized butyl rubber with cinnamoyl chloride, a new polymer is created that can be cross-linked by UV irradiation without the need for additional chemical additives. researchgate.net This process creates non-leaching, cross-linked rubber films. Such materials are of significant interest for biomedical applications, including the creation of surfaces that can resist the adhesion and growth of cells. researchgate.net
The versatility of cinnamate derivatives extends to their incorporation into a variety of other polymer backbones. They have been associated with biodegradable polyesters like poly(lactic acid) and poly(ε-caprolactone), as well as natural polymers such as gelatin and hyaluronic acid. researchgate.netresearchgate.net The inclusion of the this compound structure into these polymers could be a strategic approach to modify their properties, such as increasing hydrophobicity, improving flexibility, and controlling the degradation rate.
Future research in this area will likely focus on:
Synthesizing novel copolymers and block polymers containing this compound to create materials with precisely controlled thermal, mechanical, and optical properties.
Exploring the use of these functionalized polymers in advanced applications such as drug delivery systems, smart coatings, and soft medical devices. researchgate.net
Further investigating the relationship between the degree of cinnamate functionalization and the resulting material properties, such as gel content and swelling ratio in cross-linked films. researchgate.net
Comprehensive Environmental Risk Assessment and Mitigation Strategies
A thorough understanding of the environmental fate and ecotoxicity of this compound is essential, given its use in consumer products and its potential for release into the environment. Current information, primarily derived from Safety Data Sheets (SDS), provides a preliminary assessment of its environmental profile. fishersci.comfishersci.iethermofisher.com
According to available data, this compound is characterized as being immiscible with water and is not expected to persist in the environment. fishersci.iethermofisher.com Its mobility in soil is considered low due to its poor water solubility, although its volatility suggests it can be mobile in the environment through evaporation. fishersci.comfishersci.ie Some data also suggests that the compound may have a potential to bioaccumulate. fishersci.ie
However, there is a notable lack of comprehensive, publicly available ecotoxicity studies that detail the specific effects of this compound on a wide range of aquatic and terrestrial organisms. mu-intel.com While it is not currently classified as hazardous to the environment, and no known endocrine-disrupting properties have been identified, a more complete environmental risk assessment is needed. fishersci.iethermofisher.com
Future research should prioritize:
Conducting standardized ecotoxicity tests to determine the acute and chronic effects on representative species (e.g., fish, daphnia, algae).
Investigating the biodegradation pathways of this compound in soil and aquatic environments to confirm its persistence and identify any potentially harmful metabolites.
Developing a more complete bioaccumulation profile to understand its potential impact on food webs.
These studies are crucial for establishing comprehensive environmental quality standards and ensuring that the production and use of this compound can be managed in an environmentally responsible manner.
In Silico Modeling and Computational Chemistry in this compound Research
Computational chemistry and in silico modeling are becoming indispensable tools in accelerating research on this compound, from predicting its biological activity to optimizing its synthesis. These methods provide valuable insights at a molecular level, guiding experimental work and reducing costs and time.
In the realm of biological activity, molecular docking simulations have been employed to investigate the antifungal mechanism of this compound. These studies have successfully predicted its potential molecular targets in Candida albicans, identifying histone deacetylase enzymes like caHOS2 and caRPD3 as likely binding partners. researchgate.net Such in silico approaches help to rationalize the observed structure-activity relationships, where factors like lipophilicity—a computationally calculable parameter—are shown to be critical for antifungal potency. nih.govresearchgate.net
Computational methods are also vital in the study of chemical synthesis and thermodynamics. Density Functional Theory (DFT) is used to elucidate complex reaction mechanisms, as demonstrated in studies on related cinnamate derivatives. acs.org High-level composite methods, such as G3(MP2)//B3LYP, have been used to accurately calculate thermodynamic properties like the gas-phase standard enthalpies of formation for cinnamate esters, which is crucial for understanding their stability and reactivity. mdpi.comresearchgate.net These computational tools have also been applied to optimize synthetic routes, for example, in the development of methods to create amino-acid derivatives from tert-butyl cinnamate. beilstein-journals.org
Emerging trends in this field involve:
The use of Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activities of novel this compound derivatives before their synthesis.
Employing molecular dynamics simulations to study the interaction of this compound with biological membranes and protein targets in a dynamic environment.
Applying computational fluid dynamics to optimize reactor design for continuous flow synthesis processes.
These computational approaches are set to play an increasingly important role in the rational design of new this compound derivatives with enhanced properties and in the development of more efficient and sustainable production technologies.
Table 3: Applications of Computational Methods in this compound Research
This table outlines various computational techniques and their specific applications in studying this compound and related compounds.
| Computational Method | Application Area | Research Goal | Reference |
| Molecular Docking | Biological Activity | Identifying potential protein targets (e.g., in C. albicans). | researchgate.net |
| Density Functional Theory (DFT) | Reaction Mechanism | Elucidating the stereochemical outcome and transition states in synthesis. | acs.org |
| G3(MP2)//B3LYP | Thermodynamics | Calculating standard enthalpies of formation to understand compound stability. | mdpi.comresearchgate.net |
| In Silico Profiling | Pharmacokinetics | Predicting absorption, distribution, metabolism, and toxicity (ADMET). | mdpi.com |
Q & A
Q. What are the common synthetic routes for producing high-purity butyl cinnamate, and how can reaction conditions be optimized?
this compound is typically synthesized via acid-catalyzed esterification of cinnamic acid with butanol. Key parameters include:
- Catalyst selection : Sulfuric acid or p-toluenesulfonic acid (0.5–2 mol%) are commonly used .
- Reflux conditions : Reactions often require 6–12 hours at 110–130°C under anhydrous conditions .
- Purification : Vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) achieves >97% purity .
Q. Which analytical techniques are most reliable for characterizing this compound’s physicochemical properties?
- Structural confirmation : H and C NMR to verify ester linkage and aromatic protons .
- Purity assessment : Gas chromatography-mass spectrometry (GC-MS) or HPLC with UV detection (λ = 254 nm) .
- Thermal stability : Differential scanning calorimetry (DSC) to determine melting point (33–39°C) and degradation thresholds .
Q. How should this compound be stored to maintain stability in laboratory settings?
Store in airtight containers at 2–8°C, protected from light and oxidizing agents. Stability studies show no decomposition under these conditions for ≥12 months .
Q. What methodologies are recommended for assessing batch-to-batch consistency in synthesized this compound?
Use a combination of:
- Chromatographic fingerprinting (HPLC retention time matching).
- Spectroscopic consistency (FTIR peak alignment at 1710 cm for ester C=O stretch) .
Advanced Research Questions
Q. How can molecular docking studies predict this compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Software : GOLD (Genetic Optimization for Ligand Docking) evaluates binding affinity by simulating ligand flexibility and protein active-site water displacement .
- Parameters : Set population size ≥100, genetic operations (mutation/crossover rates 50–95%), and ChemPLP scoring function for accuracy .
- Validation : Compare docking poses with X-ray crystallography data (if available) to assess predictive reliability .
Q. How should researchers resolve contradictions in reported melting points (e.g., 33–39°C vs. 39°C)?
- Experimental verification : Perform DSC at 5°C/min heating rate under nitrogen purge.
- Purity impact : Impurities (>3%) lower observed melting points; repeat synthesis with rigorous purification .
- Polymorphism screening : Use powder X-ray diffraction (PXRD) to detect crystalline variants .
Q. What experimental frameworks are suitable for evaluating this compound’s ecological impact given limited ecotoxicity data?
- OECD guidelines : Conduct Daphnia magna acute toxicity tests (48-hour EC) and algal growth inhibition assays (OECD 201/202) .
- Biodegradation : Modified Sturm test (OECD 301B) to measure CO evolution over 28 days .
Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for specific applications?
- Derivatization : Introduce substituents (e.g., methoxy or nitro groups) at the phenyl ring to modulate electron density and binding affinity .
- Quantitative SAR (QSAR) : Use CoMFA or CoMSIA models to correlate substituent properties (logP, Hammett constants) with bioactivity .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
